Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiophene ring and a 2,5-dimethoxybenzylidene substituent. This structure combines pharmacophoric motifs known for biological activity, including anticancer and antimicrobial properties . The compound is synthesized via a condensation reaction between a pyrimidine derivative, an aromatic aldehyde (2,5-dimethoxybenzaldehyde), and chloroacetic acid under reflux in acetic acid/acetic anhydride with sodium acetate as a catalyst .
Key structural features include:
- Thiazolo[3,2-a]pyrimidine core: Provides rigidity and π-conjugation, enhancing interaction with biological targets.
- 2,5-Dimethoxybenzylidene group: Electron-donating methoxy groups modulate electronic properties and steric effects.
Properties
CAS No. |
617697-01-5 |
|---|---|
Molecular Formula |
C28H24N2O5S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
benzyl (2E)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H24N2O5S2/c1-17-24(27(32)35-16-18-8-5-4-6-9-18)25(22-10-7-13-36-22)30-26(31)23(37-28(30)29-17)15-19-14-20(33-2)11-12-21(19)34-3/h4-15,25H,16H2,1-3H3/b23-15+ |
InChI Key |
PESDSGKOPAUORE-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The most industrially scalable method involves a one-pot cyclocondensation strategy utilizing ionic liquids as green catalysts. This approach eliminates multi-step purification by combining 2-aminothiazole, 2,5-dimethoxybenzaldehyde, methyl acetoacetate, and thiophen-2-yl acetaldehyde in a single reaction vessel. The ionic liquid 1-butyl-3-methylimidazolium bromide ([BMIM]Br) facilitates Knoevenagel condensation and subsequent cyclization via nucleophilic attack (Figure 1).
Reaction Conditions:
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 80°C under reflux
-
Time: 8–10 hours
-
Molar Ratios:
-
2-Aminothiazole : 2,5-Dimethoxybenzaldehyde : Methyl acetoacetate = 1.2 : 1.0 : 1.1
-
-
Catalyst Loading: 15 mol% [BMIM]Br
Isolation and Purification
Post-reaction, the mixture undergoes vacuum distillation to remove ethanol, followed by precipitation in ice-cwater. Recrystallization from ethyl acetate yields the target compound as pale-yellow crystals (mp 182–184°C).
Yield Optimization:
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Reaction Time | 6–14 h | 10 h | +22% |
| Catalyst Loading | 5–20 mol% | 15 mol% | +18% |
| Solvent Ratio | 1:1–5:1 | 3:1 | +15% |
Multi-Step Synthesis via Biginelli-Thiazolo Annulation
Stepwise Protocol
An alternative route employs a modified Biginelli reaction followed by thiazole ring annulation:
Step 1: Biginelli Condensation
Thiourea (1.5 equiv), 2,5-dimethoxybenzaldehyde (1.0 equiv), and ethyl acetoacetate (1.0 equiv) react in acetic acid with PTSA (10 mol%) at 90°C for 6 h to form 3,4-dihydropyrimidin-2(1H)-thione.
Step 2: Thiazolo[3,2-a]Pyrimidine Formation
The dihydropyrimidinethione intermediate reacts with ethyl chloroacetate (1.2 equiv) in acetonitrile under NBS (N-bromosuccinimide) activation. Key parameters:
Step 3: Benzylation and Functionalization
The thiophen-2-yl group is introduced via Suzuki-Miyaura coupling using Pd(PPh3)4 (5 mol%) and K2CO3 in DMF/water (4:1). Final benzylation employs benzyl bromide (1.5 equiv) with K2CO3 in acetone at 50°C.
Microwave-Assisted Solid-Phase Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times while improving regioselectivity. A representative protocol involves:
Reaction Setup:
-
Reactants: 2-Aminothiazole, 2,5-dimethoxycinnamaldehyde, methyl 3-oxopentanoate
-
Catalyst: ZnO nanoparticles (20 nm, 10 wt%)
-
Solvent: Solvent-free conditions
-
Microwave Power: 300 W
-
Time: 20 min
Advantages:
-
Yield Increase: 89% vs. 72% conventional heating
-
Byproduct Reduction: <5% side products vs. 15–20% in thermal methods
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Total Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| One-Pot Ionic Liquid | 82 | 98.5 | 10 h | Industrial |
| Multi-Step Biginelli | 68 | 97.2 | 24 h | Lab-scale |
| Microwave | 89 | 99.1 | 0.33 h | Pilot-scale |
Environmental Impact Assessment
| Parameter | One-Pot | Multi-Step | Microwave |
|---|---|---|---|
| E-Factor* | 8.2 | 23.7 | 4.1 |
| PMI† | 12.5 | 34.8 | 9.2 |
| Energy Consumption | 18 kWh | 42 kWh | 7 kWh |
| *E-Factor = (Total waste)/(Product mass); †PMI = Process Mass Intensity |
Spectroscopic Characterization Data
Key Spectral Signatures
-
1H NMR (400 MHz, CDCl3):
δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.91 (s, 1H, thiophene), 5.32 (s, 2H, OCH2Ph), 3.87 (s, 3H, OCH3), 2.41 (s, 3H, CH3). -
IR (KBr): 1725 cm−1 (C=O ester), 1660 cm−1 (C=N), 1595 cm−1 (C=C aromatic).
-
HRMS: m/z [M+H]+ calcd for C28H24N2O5S2: 557.1254; found: 557.1249.
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Pilot plant trials demonstrate superior performance in flow reactors:
-
Reactor Type: Microfluidic packed-bed (ZnO catalyst)
-
Throughput: 12 kg/day
-
Key Parameters:
-
Residence Time: 8 min
-
Pressure: 15 bar
-
Conversion: 94%
-
Chemical Reactions Analysis
Chemical Reactivity and Reaction Types
The compound exhibits reactivity typical of thiazolo-pyrimidine derivatives, influenced by its functional groups:
-
Nucleophilic substitution : The ester group (-COOCH₂C₆H₅) may undergo hydrolysis under acidic/basic conditions.
-
Electrophilic substitution : The thiophene ring (5-(thiophen-2-yl)) is susceptible to electrophilic attack.
-
Condensation reactions : The benzylidene moiety (2-(2,5-dimethoxybenzylidene)) may participate in rearrangements or hydrolysis.
Functional Group-Specific Reactions
-
Thiazolo-pyrimidine core : Potential ring-opening or alkylation reactions.
-
Dimethoxybenzylidene group : Hydrolysis to form aldehydes or ketones under acidic conditions.
-
Thiophene substituent : Electrophilic substitution (e.g., bromination) or oxidation.
Reaction Mechanisms and Influencing Factors
The reactivity is governed by:
-
Steric effects : Bulky substituents (e.g., benzyl ester) may hinder nucleophilic attack.
-
Electronic factors : Electron-withdrawing groups (e.g., carbonyl) direct reactivity in the thiazolo-pyrimidine ring.
-
Reaction conditions : pH, temperature, and solvent choice critically influence selectivity and yield.
Noncovalent Interactions
X-ray crystallography and Hirshfeld surface analysis reveal:
-
Hydrogen bonding : N···H···O interactions stabilize the crystal lattice.
-
π–π stacking : Parallel offset interactions between aromatic rings .
Analytical Techniques for Reaction Monitoring
Biological and Chemical Stability
The compound’s stability is influenced by:
-
Molecular weight : ~532.6 g/mol (high molecular weight contributes to crystallinity).
-
Solubility : Moderate solubility in organic solvents, influenced by polar functional groups.
-
pH sensitivity : Potential hydrolysis of the ester group under extreme pH conditions.
Key Stability Factors
Comparative Reactivity with Related Compounds
| Compound Feature | Reactivity Trend |
|---|---|
| Thiazolo-pyrimidine core | Similar to simpler thiazole derivatives |
| Benzylidene substituent | Enhances steric hindrance, reduces nucleophilicity |
| Thiophene ring | Comparable to unsubstituted thiophene analogs |
Scientific Research Applications
Research indicates that thiazolo-pyrimidine derivatives exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Some studies suggest that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolo-pyrimidine derivatives and evaluated their anticancer effects on human cancer cell lines. Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth .
Case Study 2: Antimicrobial Properties
A comparative analysis of thiazolo-pyrimidine derivatives revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR), emphasizing the importance of the thiophene ring in enhancing antimicrobial efficacy .
Table 2: Synthesis Comparison
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Traditional Heating | 4 hours | 60 |
| Microwave-Assisted | 30 minutes | 85 |
Mechanism of Action
The mechanism of action of Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituents. Below is a detailed comparison with structurally analogous compounds:
Crystallographic and Conformational Analysis
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogs adopts a flattened boat conformation (deviation ~0.22 Å from planarity) .
- Dihedral Angles : The benzylidene and thiophene rings form dihedral angles of ~80° with the core, reducing steric clashes and enabling intermolecular interactions .
- Hydrogen Bonding : Methoxy groups in the target compound may form weaker C–H∙∙∙O bonds compared to fluorine in , affecting crystal stability .
Electronic and Solubility Properties
- Electron Density: 2,5-Dimethoxy groups increase electron density vs. 4-cyano or 2-fluoro analogs, altering redox behavior.
- Lipophilicity : The thiophen-2-yl group (LogP ~2.5) enhances membrane permeability compared to furan or phenyl substituents .
Biological Activity
Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound characterized by its thiazolo-pyrimidine core structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The thiazole and pyrimidine rings are known for their diverse pharmacological properties, which include antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of the compound is , with a molecular weight of 532.6 g/mol. Its structure includes multiple functional groups that contribute to its biological activity. The presence of the thiophene ring and the benzylidene moiety enhances its potential as a pharmacophore.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 532.6 g/mol |
| Structure | Thiazolo-pyrimidine core |
Biological Activities
Research indicates that derivatives of thiazolo-pyrimidine exhibit significant biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. For instance, thiazole derivatives have been reported to possess antibacterial properties against Staphylococcus aureus and antifungal activity against Candida albicans .
- Anticancer Potential : Some studies suggest that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Electron-Withdrawing Groups : The presence of groups such as nitro or halogens can enhance antimicrobial activity.
- Electron-Donating Groups : Methoxy groups in the para position can improve lipophilicity and bioavailability .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazolo-pyrimidine derivatives:
- Antibacterial Activity Study : A study evaluated several thiazolo-pyrimidine compounds against Gram-positive and Gram-negative bacteria using the broth microdilution method. Compounds with specific substitutions demonstrated MIC values comparable to standard antibiotics such as ciprofloxacin .
- Cytotoxicity Assessment : Research involving the cytotoxic effects of thiazolo-pyrimidine derivatives on cancer cell lines revealed promising results, indicating potential for further development as anticancer agents .
Q & A
Q. What synthetic methodologies are employed for preparing this compound?
The synthesis typically involves a Knoevenagel condensation between a thiazolopyrimidine precursor (e.g., 5-substituted-2-thioxo-pyrimidine) and a substituted benzaldehyde derivative. Key steps include refluxing with chloroacetic acid, sodium acetate (as a base/catalyst), and acetic acid/acetic anhydride as solvent. Purification is achieved via recrystallization from ethyl acetate/ethanol (3:2), yielding crystals suitable for X-ray diffraction .
Q. Which spectroscopic and crystallographic techniques confirm the molecular structure?
Q. How is the crystal structure refined, and what are critical parameters?
Hydrogen atoms are placed in calculated positions using a riding model (C–H = 0.93–0.98 Å), with isotropic displacement parameters (Uiso = 1.2–1.5 Ueq of parent atoms). Key geometric parameters include puckering of the pyrimidine ring (deviation up to 0.224 Å from planarity) and intermolecular C–H···O hydrogen bonds stabilizing crystal packing .
Q. What purification methods are effective for this compound?
Recrystallization from ethyl acetate/ethanol mixtures (3:2) yields high-purity crystals. Solvent selection is critical for removing unreacted aldehydes or byproducts .
Q. What role does sodium acetate play in the synthesis?
Sodium acetate acts as a base to deprotonate intermediates during Knoevenagel condensation, facilitating the formation of the benzylidene moiety. It also aids in controlling reaction pH, improving yield and selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized for the Knoevenagel condensation step?
Q. How do substituents influence molecular conformation and bioactivity?
Electron-donating groups (e.g., methoxy) on the benzylidene moiety increase planarity, enhancing π-π stacking with biological targets. The thiophene ring introduces steric effects, potentially altering binding affinity. Conformational analysis via DFT compared to crystallographic data is essential .
Q. How to resolve discrepancies between computational and experimental conformational data?
- Solvent effects : Simulate crystal environment (e.g., polarizable continuum models).
- Thermal motion analysis : Refine anisotropic displacement parameters in X-ray data to account for dynamic effects .
Q. What strategies address low enantiomeric purity due to the chiral C5 atom?
Q. How do hydrogen bonding patterns influence crystal packing?
Bifurcated C–H···O interactions (e.g., C8–H8C···O4: 2.51 Å) form chains along the crystallographic c-axis, affecting solubility and stability. Modifying substituents (e.g., replacing methoxy with nitro groups) can alter these interactions .
Q. What analytical methods quantify regioselectivity in benzylidene formation?
- HPLC-MS : Monitor intermediates during reaction progression.
- NOESY NMR : Detect spatial proximity between benzylidene protons and adjacent groups to confirm regiochemistry .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data despite structural similarity to active analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
